2-Amino-3-methoxybenzenethiol hydrochloride
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Overview
Description
2-Amino-3-methoxybenzenethiol hydrochloride is a chemical compound with the molecular formula C7H10ClNOS. It is a derivative of benzenethiol, characterized by the presence of an amino group at the second position and a methoxy group at the third position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-methoxybenzenethiol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-nitroanisole and thiourea.
Reduction: The nitro group in 2-nitroanisole is reduced to an amino group using reducing agents like iron powder and hydrochloric acid.
Thiolation: The resulting 2-aminoanisole is then subjected to thiolation using thiourea in the presence of a catalyst such as hydrochloric acid to introduce the thiol group.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes, automated reaction monitoring, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-methoxybenzenethiol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and other nucleophiles
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2-Amino-3-methoxybenzenethiol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-Amino-3-methoxybenzenethiol hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including oxidative stress response, signal transduction, and gene expression
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-methoxythiophenol
- 2-Mercapto-6-methoxyaniline
- 2-Aminobenzenethiol
- 2-Aminothiophenol
Comparison
2-Amino-3-methoxybenzenethiol hydrochloride is unique due to the presence of both amino and methoxy groups on the benzene ring, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C7H10ClNOS |
---|---|
Molecular Weight |
191.68 g/mol |
IUPAC Name |
2-amino-3-methoxybenzenethiol;hydrochloride |
InChI |
InChI=1S/C7H9NOS.ClH/c1-9-5-3-2-4-6(10)7(5)8;/h2-4,10H,8H2,1H3;1H |
InChI Key |
JYTBJBYZNVTSEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)S)N.Cl |
Origin of Product |
United States |
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